Sovesudil hydrochloride
Description
Overview of Rho-Associated Protein Kinases (ROCK1 and ROCK2)
Rho-associated protein kinases, or Rho-associated coiled-coil kinases (ROCK), are serine-threonine specific protein kinases that play a pivotal role in regulating the shape and movement of cells by acting on the cytoskeleton. wikipedia.org They are key effectors of the small GTPase RhoA. wikipedia.org In mammals, two isoforms, ROCK1 and ROCK2, have been identified. wikipedia.orgoncotarget.com These isoforms share a high degree of homology, with 65% identical amino acid sequences and 92% homology within their kinase domains. wikipedia.orgnih.gov
Structurally, both ROCK1 and ROCK2 possess a kinase domain at the N-terminus, a central coiled-coil region containing a Rho-binding domain (RBD), and a C-terminal pleckstrin-homology (PH) domain. nih.govthno.org The binding of active RhoA-GTP to the RBD disrupts an autoinhibitory intramolecular fold, leading to the activation of the kinase. thno.orgnih.gov While ROCK1 is primarily expressed in tissues such as the lungs, liver, spleen, kidney, and testis, ROCK2 is more abundant in the brain and heart. wikipedia.orgthno.org
Role of Rho/ROCK Signaling Pathway in Fundamental Cellular Processes
The Rho/ROCK signaling pathway is a master regulator of numerous fundamental cellular activities. spandidos-publications.com Its activation is initiated by various stimuli, including growth factors and mechanical stretch, which lead to the activation of Rho GTPase. spandidos-publications.com Activated Rho then stimulates ROCK, which in turn phosphorylates multiple downstream targets to orchestrate a variety of cellular responses. nih.gov
Regulation of Cytoskeletal Organization
A primary function of the Rho/ROCK pathway is the regulation of the actin cytoskeleton. researchgate.netmdpi.com ROCK activation leads to the formation of actin stress fibers and focal adhesions, which are crucial for maintaining cell shape and contractility. spandidos-publications.comnih.gov This is achieved through the phosphorylation of several key substrates. elifesciences.org One major target is the myosin light chain (MLC). nih.gov ROCK can directly phosphorylate MLC and also indirectly increase its phosphorylation by inhibiting MLC phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1). nih.govnih.govnii.ac.jp This dual action enhances actomyosin (B1167339) contractility. nih.gov
Furthermore, ROCK activates LIM kinases (LIMK1 and LIMK2), which then phosphorylate and inactivate cofilin, an actin-depolymerizing protein. thno.orgelifesciences.org This results in the stabilization of actin filaments. thno.org The pathway also influences microtubules and intermediate filaments, demonstrating its comprehensive control over the cellular architectural framework. nih.govresearchgate.net
Cell Adhesion, Migration, and Proliferation Mechanisms
The Rho/ROCK pathway is deeply involved in regulating cell adhesion, migration, and proliferation. oncotarget.comnih.gov Proper cell movement is essential for processes like development and wound healing. nih.gov The Rho family of GTPases, including RhoA, plays a critical role in controlling cell migration. nih.gov The Rho/ROCK pathway, in particular, governs the actomyosin contractility necessary for the mesenchymal-like mode of cell migration. mdpi.com Inhibition of this pathway can impair cellular movement. mdpi.com
Cell adhesion dynamics are also under the control of Rho/ROCK signaling. nih.gov The pathway regulates the formation and turnover of focal adhesions, which are critical for cell-to-substratum interactions during migration. spandidos-publications.comnih.gov
In terms of cell proliferation, the Rho/ROCK pathway is essential for cell cycle progression. elifesciences.orgnih.gov Studies have shown that the loss of both ROCK1 and ROCK2 leads to cell-cycle arrest and cellular senescence. elifesciences.org This is attributed to the downregulation of key cell-cycle proteins like Cyclin A, CKS1, and CDK1. elifesciences.org The pathway's influence on the cell cycle underscores its importance in normal cell division and its potential role in uncontrolled proliferation seen in cancer. mdpi.comnih.gov
Smooth Muscle Contraction Dynamics
The contraction of smooth muscle is fundamentally regulated by the phosphorylation of MLC. nii.ac.jp While an increase in intracellular calcium concentration is a primary trigger for MLC kinase activation and subsequent contraction, the Rho/ROCK pathway provides a mechanism for calcium-independent regulation, often referred to as Ca2+-sensitization. nii.ac.jpnih.gov
Upon stimulation by certain agonists, the Rho/ROCK pathway is activated. nii.ac.jp ROCK then phosphorylates the myosin-binding subunit (MBS) of myosin phosphatase, which inhibits the phosphatase's activity. nii.ac.jp This leads to an increase in the phosphorylated state of MLC, resulting in greater smooth muscle contraction without a significant change in intracellular calcium levels. nii.ac.jpnih.gov ROCK can also directly phosphorylate MLC, further contributing to contraction. nih.govnii.ac.jp This modulation of smooth muscle tone is crucial in various physiological processes, including the regulation of vascular tone. nih.gov
Involvement of Rho/ROCK Pathway in Pathophysiological Conditions
Dysregulation of the Rho/ROCK signaling pathway has been implicated in a wide array of diseases. nih.govahajournals.org Abnormal activation of this pathway is observed in major cardiovascular disorders, including hypertension, atherosclerosis, and pulmonary hypertension. ahajournals.orgnih.gov In the vasculature, hyperactivation of ROCK contributes to increased vascular resistance and arterial wall remodeling. nih.gov
The pathway's role in cell proliferation and migration also links it to cancer. mdpi.com Increased expression of ROCK has been associated with tumor progression, invasion, and metastasis in various cancers. researchgate.netmdpi.com
Furthermore, the Rho/ROCK pathway is involved in neurological disorders. mdpi.com Excessive ROCK activity can contribute to the pathophysiology of conditions like ischemic stroke and spinal cord injury by influencing processes such as neuronal death and axon growth inhibition. mdpi.com In the context of glaucoma, the Rho/ROCK pathway's regulation of trabecular meshwork contractility is a key factor in intraocular pressure. spandidos-publications.com Inhibition of this pathway leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby lowering intraocular pressure. spandidos-publications.comresearchgate.net
Sovesudil (B610928) (hydrochloride): A Potent ROCK Inhibitor
Sovesudil (hydrochloride), also known as PHP-201, is a potent, ATP-competitive inhibitor of Rho kinase. medchemexpress.commedchemexpress.comabmole.com It exhibits strong inhibitory activity against both ROCK1 and ROCK2, with IC50 values of 3.7 nM and 2.3 nM, respectively. medchemexpress.commedchemexpress.comabmole.com As a ROCK inhibitor, Sovesudil functions by blocking the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream targets. dcchemicals.com This action disrupts the cellular processes mediated by the Rho/ROCK pathway.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24;/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOTYNSTYWPINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sovesudil Hydrochloride : a Rho Kinase Inhibitor for Preclinical Investigation
Pharmacological Classification and Mechanistic Basis
Sovesudil (B610928) is pharmacologically classified as a potent, ATP-competitive inhibitor of Rho kinase (ROCK). medchemexpress.commedchemexpress.com The ROCK family of serine/threonine kinases, comprising two main isoforms ROCK1 and ROCK2, are key regulators of various cellular functions, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. nih.gov By inhibiting these enzymes, Sovesudil can modulate these cellular processes.
Sovesudil acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms. medchemexpress.commedchemexpress.com Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the kinase, preventing the natural substrate ATP from binding and thereby inhibiting the enzyme's activity. medchemexpress.commedchemexpress.com This inhibition disrupts the downstream signaling pathways that regulate the organization of the actin cytoskeleton. nih.govresearchgate.net In ocular tissues, this leads to changes in cell shape and a reduction in actin stress fibers and focal adhesions, particularly in the trabecular meshwork cells. nih.govarvojournals.org
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Sovesudil demonstrates high potency against both ROCK isoforms, with a slightly higher affinity for ROCK2. medchemexpress.commedchemexpress.com
Research has established the IC50 values of Sovesudil to be 3.7 nM for ROCK1 and 2.3 nM for ROCK2. medchemexpress.commedchemexpress.com This indicates that a very low concentration of the compound is needed to achieve significant inhibition of these enzymes. For comparison, Sovesudil was found to be approximately 30-fold more potent than the reference ROCK inhibitor Y-27632. arvojournals.org
| ROCK Isoform | IC50 Value (nM) |
|---|---|
| ROCK1 | 3.7 |
| ROCK2 | 2.3 |
Strategic Design Principles for Localized Biological Activity
A key aspect of Sovesudil's development is its design for localized activity, aiming to maximize therapeutic effects at the target site while minimizing systemic exposure and associated side effects. researchgate.net
Sovesudil was developed using the "soft drug" design concept. guidetopharmacology.org Soft drugs are pharmacologically active molecules engineered to undergo a predictable and controlled metabolic inactivation to a non-toxic metabolite after exerting their therapeutic effect. researchgate.net This approach is particularly advantageous for topical applications, such as ophthalmic drops, where the goal is to confine the drug's activity to the eye. The chemical structure of Sovesudil incorporates features, specifically a carboxylic ester moiety, that make it susceptible to rapid deactivation within the body. guidetopharmacology.org
The "soft drug" characteristic of Sovesudil is realized through its designed susceptibility to metabolic breakdown by esterase enzymes, which are prevalent in the body. guidetopharmacology.org The compound's structure includes a carboxylic ester group that serves as a target for these enzymes. guidetopharmacology.org
Following administration, Sovesudil is designed to be rapidly hydrolyzed by esterases in ocular tissues into its functionally inactive carboxylic acid metabolite, AMA0078. nih.govkuleuven.be Studies have shown that while Sovesudil (AMA0076) is most stable in the aqueous humor, it is effectively converted into its inactive metabolite in other eye tissues. nih.govarvojournals.orgkuleuven.be This rapid, esterase-mediated inactivation is a key design feature intended to reduce the risk of local side effects, such as hyperemia (eye redness), and to prevent significant levels of the active drug from entering systemic circulation. guidetopharmacology.orgnih.gov
Molecular and Cellular Mechanisms of Action of Sovesudil Hydrochloride
Impact on Actin Cytoskeleton Dynamics and Cellular Morphology
The RhoA/ROCK signaling pathway is a master regulator of the actin cytoskeleton, which is fundamental to maintaining cell shape, adhesion, and mechanical tension. cytoskeleton.comuv.es By inhibiting ROCK, Sovesudil (B610928) directly influences the organization and contractility of this intricate network, leading to observable changes in cellular morphology. researchgate.net In ocular tissues, particularly the trabecular meshwork (TM), these changes are pivotal for its therapeutic effects. researchgate.netnih.gov Studies on human trabecular meshwork (HTM) cells demonstrate that ROCK inhibitors induce significant but reversible alterations in cell shape, often causing retraction and rounding of the cell body. medchemexpress.comresearchgate.net
Disruption of Actin Stress Fibers and Focal Adhesions
A primary consequence of ROCK inhibition by Sovesudil is the disassembly of actin stress fibers—contractile bundles of actin and myosin filaments that generate intracellular tension. royalsocietypublishing.orgwikipedia.org The formation and maintenance of these fibers are heavily dependent on ROCK activity. nih.govnih.gov Research on various cell types, including fibroblasts and HTM cells, shows that ROCK inhibitors like Y-27632 cause a rapid and pronounced disassembly of centrally located stress fibers. researchgate.netnih.govphysiology.org This disruption of the actin cytoskeleton is a key mechanism by which ROCK inhibitors relax TM cells. researchgate.net
Alteration of Cellular Contractility and Mechanical Properties
The contractility of non-muscle cells is largely driven by the actomyosin (B1167339) cytoskeleton. nih.gov By disrupting actin stress fibers, Sovesudil effectively reduces cellular contractility. researchgate.net This effect is particularly relevant in the trabecular meshwork and ciliary muscle, which express smooth muscle-like properties and whose contractile tone regulates aqueous humor outflow. researchgate.net Inhibition of ROCK leads to the relaxation of these tissues, which is a primary mechanism for its therapeutic effect in the eye. researchgate.net The loss of cytoplasmic tension following ROCK inhibition is a direct result of the collapse of the contractile stress fiber network. royalsocietypublishing.org This alteration in mechanical properties is fundamental to the cellular response to Sovesudil.
Modulation of Myosin Light Chain Phosphorylation and Myosin Phosphatase Activity
The contractile force of the actomyosin cytoskeleton is regulated by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC). nih.govmolvis.org Sovesudil profoundly influences this process by inhibiting ROCK, which modulates MLC phosphorylation through a dual-action mechanism.
Sovesudil, by inhibiting ROCK, prevents both the direct phosphorylation of MLC and the inhibitory phosphorylation of MLCP's myosin-binding subunit. researchgate.netnih.gov This results in increased MLCP activity, leading to a net decrease in MLC phosphorylation and, consequently, a reduction in cellular contractility and relaxation of the cell. nih.govahajournals.org This mechanism is a critical component of the cellular response to ROCK inhibitors.
| Cellular Component | State with Active ROCK Pathway | Effect of Sovesudil (ROCK Inhibition) | Functional Consequence |
|---|---|---|---|
| Actin Stress Fibers | Assembled and stable | Disassembly | Loss of intracellular tension |
| Focal Adhesions | Formed and stable | Disassembly | Reduced cell-matrix adhesion |
| Myosin Light Chain (MLC) | Phosphorylated (High) | Dephosphorylated (Low) | Reduced cellular contractility/relaxation |
| Myosin Light Chain Phosphatase (MLCP) | Inhibited (via MBS phosphorylation) | Activated | Increased dephosphorylation of MLC |
Influence on Key Intracellular Signaling Pathways
Sovesudil's mechanism of action is centered on its modulation of critical intracellular signaling cascades that govern cell behavior.
Regulation of the Rho GTPase Pathway
Sovesudil acts as a key regulator of the Rho GTPase pathway. The Rho family of small GTPases, particularly RhoA, function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. cytoskeleton.comnih.gov When activated by extracellular signals, RhoA-GTP binds to and activates its downstream effectors, most notably ROCK. nih.govroyalsocietypublishing.org This activation initiates the cascade leading to actin stress fiber formation and increased contractility. cytoskeleton.com
By inhibiting ROCK, Sovesudil effectively uncouples it from its upstream activator, RhoA. wikipedia.org While Sovesudil does not directly inhibit RhoA itself, it blocks the transmission of its downstream signals, thereby functionally regulating the entire pathway. This makes ROCK inhibition a highly specific and potent method for modulating the cellular processes controlled by RhoA, such as cell adhesion, migration, and contraction. cytoskeleton.comwikipedia.org
| Target | IC₅₀ (nM) |
|---|---|
| ROCK-I | 3.7 |
| ROCK-II | 2.3 |
Data sourced from MedchemExpress. medchemexpress.com
Interaction with the Hippo-YAP Signaling Axis
Recent evidence indicates a significant interaction between the Rho/ROCK pathway and the Hippo signaling axis, a critical regulator of organ size, cell proliferation, and apoptosis. The primary effectors of the Hippo pathway are the transcriptional coactivators Yes-associated protein (YAP) and its paralog, TAZ. nih.govfrontiersin.org
The activity of YAP/TAZ is closely linked to the state of the actin cytoskeleton. nih.gov When the actin cytoskeleton is intact and under high tension—a state promoted by active RhoA/ROCK signaling—YAP/TAZ translocate to the nucleus, where they promote gene transcription. frontiersin.orgresearchgate.net Conversely, disruption of the actin cytoskeleton, as caused by ROCK inhibitors, often leads to the cytoplasmic retention and inactivation of YAP/TAZ. nih.gov
A 2022 study specifically demonstrated that Sovesudil affects YAP, a downstream effector of Hippo signaling, in human corneal endothelial cells. nih.gov The study notes that YAP, as a mechanosensor, may be influenced by mechanical forces resulting from changes in actin filaments. nih.gov By inducing actin rearrangement, Sovesudil can alter the mechanical cues within the cell, thereby influencing YAP's localization and activity. nih.gov This interaction highlights a broader role for Sovesudil, linking its effects on the cytoskeleton to the regulation of fundamental cellular processes like proliferation and gene expression. frontiersin.orgnih.gov
Effects on Cell Survival and Death Processes
Sovesudil (hydrochloride), as a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, influences fundamental cellular processes, including those governing cell survival and death. patsnap.comarvojournals.org Its mechanism of action, centered on the inhibition of ROCK1 and ROCK2, has significant downstream effects on the cytoskeletal dynamics and signaling pathways that dictate cellular fate. arvojournals.orgnih.gov Research into sovesudil and other ROCK inhibitors has revealed a dual capacity to protect certain cell types from apoptotic death while promoting the viability and proliferation of others.
Modulation of Apoptotic Pathways in Specific Cell Types
While direct studies delineating the specific anti-apoptotic mechanisms of sovesudil are emerging, the broader class of ROCK inhibitors has demonstrated significant neuroprotective effects by interfering with apoptotic cascades, particularly in neuronal tissues. patsnap.commdpi.comnih.gov These neuroprotective capabilities are of considerable interest in the context of neurodegenerative diseases like glaucoma, where the progressive loss of retinal ganglion cells (RGCs) is a key pathological feature. patsnap.comspringermedizin.de
ROCK inhibitors are understood to interrupt RGC apoptosis, offering a pathway for neuroprotection. patsnap.com The inhibition of the ROCK signaling pathway can lead to increased survival of ganglion cells. mdpi.comresearchgate.net Studies on other ROCK inhibitors, such as ripasudil (B1663664) and fasudil (B1672074), provide insights into the potential mechanisms by which sovesudil may exert its anti-apoptotic effects. For instance, ripasudil has been shown to suppress RGC death in a mouse model of normal tension glaucoma by inhibiting cell-death signaling pathways, including the phosphorylation of p38 MAPK. nii.ac.jparvojournals.org This suggests that ROCK inhibitors can prevent glaucomatous retinal degeneration through neuroprotection that is independent of intraocular pressure reduction. nii.ac.jparvojournals.org
Furthermore, research on fasudil has indicated that it can attenuate apoptosis in primary cultures of hippocampal neurons and protect against ischemia/reperfusion-induced apoptosis of retinal cells. nih.govsemanticscholar.org The neuroprotective effects of fasudil have been linked to the inhibition of the ROCK/MAPK signaling pathway and the activation of the Nrf2 pathway, which helps to mitigate oxidative stress, a known trigger of apoptosis. semanticscholar.org Given that sovesudil operates through the same core mechanism of ROCK inhibition, it is plausible that it shares these anti-apoptotic and neuroprotective properties. The role of ROCK inhibitors in promoting axon regeneration and increasing optic nerve blood flow may also contribute to the survival of neuronal cells by creating a more favorable microenvironment. patsnap.com
Enhancement of Cell Viability and Proliferation
In contrast to its role in inhibiting the death of specific cell types, sovesudil has been shown to actively promote the viability and proliferation of others. A key example of this is its effect on human corneal endothelial cells (hCEnCs), which in vivo have a very limited capacity to proliferate. nih.gov The loss or dysfunction of these cells can lead to significant vision problems, and promoting their regeneration is a key therapeutic goal. nih.gov
A study investigating the effects of novel ROCK inhibitors on hCEnCs demonstrated that sovesudil significantly enhances cell proliferation and viability. nih.govnih.gov When cultured hCEnCs were treated with sovesudil, there was a marked increase in the cell proliferation rate and the number of cells expressing the proliferation marker Ki67 compared to control groups. researchgate.netnih.gov The study also found that sovesudil's positive impact on the proliferation and adhesion of hCEnCs was comparable or even superior to the well-known ROCK inhibitor, Y-27632. nih.gov
The mechanism behind this enhanced proliferation is thought to be linked to the reduction of mitochondrial oxidative stress and an improvement in mitochondrial function, which provides the necessary energy for cell division. nih.gov In ex vivo experiments using porcine corneas, treatment with sovesudil resulted in a higher number of live cells and increased expression of SOX2, a marker associated with progenitor cells, further supporting its regenerative potential. researchgate.netnih.gov
The table below summarizes the key findings from a study on the effects of sovesudil on human corneal endothelial cells. nih.govnih.gov
Table 1: Effects of Sovesudil on Human Corneal Endothelial Cells (hCEnCs)
| Cellular Response | Observation with Sovesudil Treatment | Comparison with Control | Comparison with Y-27632 (Positive Control) |
|---|---|---|---|
| Cell Viability | Increased | Higher | Equal or Superior |
| Cell Proliferation Rate | Increased | Higher | Equal or Superior |
| Ki67-Positive Cells | Increased number | Higher | Equal or Superior |
| Wound Healing | Faster migration and wound closure | Faster | Equal or Superior |
| Cell Adhesion | Enhanced | Higher | Equal or Superior |
| Live Cells (ex vivo) | Increased number | Higher | Equal or Superior |
| SOX2-Positive Cells (ex vivo) | Increased number | Higher | Equal or Superior |
Pharmacological Activities and Research Applications in Preclinical Models
Ocular Research Focus: Investigating Therapeutic Potential in Eye Disease Models
Preclinical investigations have primarily centered on the therapeutic applications of Sovesudil (B610928) and other ROCK inhibitors in models of ocular diseases, with a specific emphasis on glaucoma. This research explores the compound's effects on aqueous humor dynamics and its neurobiological impact on retinal and optic nerve structures.
A primary mechanism by which ROCK inhibitors are thought to exert their effects in ocular models is by targeting the conventional aqueous outflow pathway. nih.gov This pathway's resistance, located mainly in the trabecular meshwork (TM), is a critical determinant of intraocular pressure (IOP). nih.govresearchgate.net
Sovesudil has been demonstrated in preclinical models to directly influence the cellular behavior of human trabecular meshwork (HTM) cells. medchemexpress.comgoogle.com The mechanism of action for ROCK inhibitors involves the disruption of the actin cytoskeleton in TM cells. nih.govresearchgate.net This leads to the relaxation of the TM and Schlemm's canal tissues, which increases the outflow of aqueous humor. researchgate.net In glaucomatous TM cells, actin stress fibers are often thicker than in normal cells; treatment with the ROCK inhibitor netarsudil (B609535) has been shown to induce the disassembly of these fibers. nih.gov This cellular relaxation is a key factor in improving the facility of aqueous humor outflow. researchgate.net
The pathogenesis of elevated IOP in some forms of glaucoma is associated with the excessive deposition of extracellular matrix (ECM) components and increased stiffness in the trabecular meshwork, a process akin to fibrosis. researchgate.netnih.gov The ROCK signaling pathway is implicated in the regulation of ECM synthesis. researchgate.net Preclinical studies using the ROCK inhibitor netarsudil in a mouse model of glucocorticoid-induced ocular hypertension showed that the inhibitor could attenuate tissue fibrosis. nih.gov By targeting these fibrotic disease processes within the conventional outflow cells, ROCK inhibitors demonstrate a potential to restore normal outflow function. nih.gov
Beyond its effects on aqueous humor dynamics, research into Sovesudil and the broader class of ROCK inhibitors has uncovered potential neurobiological benefits in models of retinal and optic nerve damage.
Preclinical evidence suggests that ROCK inhibitors may improve blood flow to the optic nerve. researchgate.netnih.gov This effect is attributed to the ability of these inhibitors to induce vascular smooth muscle relaxation, which results in vasodilation. nih.gov In a study involving normal rats, the topical administration of the ROCK inhibitor ripasudil (B1663664) was found to significantly increase blood flow around the optic nerve head. researchgate.net This vascular effect is considered a potentially beneficial activity in the context of glaucomatous optic neuropathy, where compromised blood flow can be a contributing factor to disease progression. nih.gov
A significant area of preclinical investigation has been the neuroprotective and regenerative potential of ROCK inhibitors on retinal ganglion cells (RGCs) and their axons, which form the optic nerve. researchgate.netnih.gov In various animal models of optic nerve injury and glaucoma, ROCK inhibitors have shown promise in promoting RGC survival and stimulating axon regeneration. nih.govarvojournals.org
In a mouse model of normal tension glaucoma, topical ripasudil was shown to ameliorate retinal degeneration and prevent RGC death. nii.ac.jparvojournals.org Furthermore, in optic nerve crush models, which simulate traumatic optic neuropathy, topical ripasudil not only ameliorated RGC death but also significantly promoted the regeneration of optic nerve axons. nih.gov Other ROCK inhibitors, such as Y-27632 and netarsudil, have also been reported to have axonal regeneration effects in preclinical studies. researchgate.net These findings suggest that ROCK inhibitors may directly protect neurons from damage and support repair mechanisms in the visual pathway. arvojournals.org
Table 2: Summary of Neuroprotective and Regenerative Effects of ROCK Inhibitors in Preclinical Models
| Compound | Animal Model | Observed Effect | Source |
|---|---|---|---|
| Ripasudil | Mouse Optic Nerve Crush (ONC) | Ameliorated RGC death and promoted optic nerve regeneration. | nih.gov |
| Ripasudil | Mouse Model of Normal Tension Glaucoma (EAAC1 KO) | Ameliorated retinal degeneration and improved visual function. | nii.ac.jparvojournals.org |
| Ripasudil | Mouse Models of Glaucoma (Bead Injection) and ONC | Improved RGC survival in both models. | arvojournals.org |
Corneal Endothelial Cell Regeneration and Wound Healing Studies
The loss or dysfunction of human corneal endothelial cells (hCEnCs) is a primary cause of blindness resulting from corneal failure. nih.gov Current treatment is limited to corneal transplantation due to a global shortage of donor corneas. nih.gov Research into ROCK inhibitors like sovesudil has opened new avenues for regenerating hCEnCs. nih.govmdpi.com
Studies investigating sovesudil have demonstrated its capacity to enhance the proliferation, adhesion, and migration of hCEnCs, suggesting a potential for regenerating the corneal endothelium. nih.govnih.gov In cultured hCEnCs, treatment with sovesudil resulted in increased cell viability and proliferation rates. nih.govarvojournals.org This was confirmed by the elevated expression of proliferation markers such as Ki67 and SRY (sex-determining region Y)-box 2 (SOX2), a crucial transcription factor for the self-renewal and proliferation of hCEnCs. nih.govmdpi.com
Sovesudil also showed a positive impact on cell adhesion and migration. nih.gov Cells treated with sovesudil exhibited faster migration and wound healing in scratch assays compared to controls. nih.gov The mechanism appears to involve the modulation of cell adhesion molecules. nih.gov For instance, sovesudil treatment led to increased expression of E-cadherin and the intracellular localization of ZO-1, which are vital for forming stable cell-cell junctions. nih.gov The effects of sovesudil on these cellular responses were found to be equal or superior to the well-known ROCK inhibitor, Y-27632. nih.govnih.govarvojournals.org
Table 1: Effects of Sovesudil on Corneal Endothelial Cells in In Vitro Models
| Parameter | Observation | Biomarkers/Assays Used | Reference |
|---|---|---|---|
| Cell Proliferation | Increased cell viability and proliferation rate. | Ki67, SOX2, BrdU proliferation assay | nih.govnih.govmdpi.comarvojournals.org |
| Cell Adhesion | Enhanced cell adhesion. | Immunofluorescence staining of ZO-1, E-cadherin, N-cadherin, β-catenin | nih.govnih.gov |
| Cell Migration | Faster cell migration and wound closure. | Scratch wound healing assay | nih.govnih.govarvojournals.org |
The regenerative potential of sovesudil has been further explored in ex vivo porcine cornea models. nih.govnih.gov In these experiments, corneas treated with sovesudil demonstrated significantly faster wound healing compared to untreated controls. nih.govresearchgate.net Alizarin S red staining, used to visualize the endothelial cell layer, confirmed a more rapid closure of wound areas in the presence of sovesudil. nih.govresearchgate.net
Furthermore, live/dead cell assays indicated a higher number of viable cells in sovesudil-treated corneas. nih.govnih.gov The treatment also led to an increase in SOX2-positive cells within the healing endothelium, reinforcing the findings on enhanced cell proliferation observed in cell culture models. nih.govnih.govresearchgate.net These results from ex vivo models provide strong evidence that sovesudil can effectively promote the structural and functional restoration of the corneal endothelium following injury. nih.gov
Table 2: Sovesudil's Impact on Corneal Wound Healing in Ex Vivo Porcine Model
| Model | Assessment Method | Key Findings | Reference |
|---|---|---|---|
| Porcine Cornea | Alizarin S Red Staining | Faster closure of the wound area in sovesudil-treated corneas. | nih.govresearchgate.net |
| Porcine Cornea | Live/Dead Cell Assay | Increased number of live cells in the endothelial layer. | nih.govnih.gov |
Anti-Fibrotic Research in Ocular Tissues
Fibrosis is a significant contributor to the failure of treatments for ocular diseases like glaucoma. nih.gov ROCK inhibitors have been investigated for their anti-fibrotic properties, which could be beneficial in various ophthalmic applications. duke.eduelifesciences.org
A key event in tissue fibrosis is the transdifferentiation of fibroblasts into myofibroblasts, which are contractile cells that produce excessive extracellular matrix. arvojournals.orgopenophthalmologyjournal.com This process is often driven by factors like transforming growth factor-β (TGF-β). arvojournals.orgopenophthalmologyjournal.com Research on ROCK inhibitors, such as Ripasudil and Fasudil (B1672074), has shown that they can inhibit this transdifferentiation. nih.govarvojournals.org By blocking the ROCK pathway, these inhibitors reduce the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation. nih.govarvojournals.org This action helps to prevent the pathological changes associated with fibrosis in ocular tissues. openophthalmologyjournal.comarvojournals.org
In the context of glaucoma filtration surgery, excessive scar formation at the surgical site is a major cause of failure. nih.gov This scarring is due to the proliferation of fibroblasts and their subsequent deposition of extracellular matrix (ECM). openophthalmologyjournal.com Preclinical studies using ROCK inhibitors have demonstrated their potential to mitigate this issue. nih.govopenophthalmologyjournal.com By inhibiting the transformation of Tenon's fibroblasts into myofibroblasts, ROCK inhibitors can suppress postoperative scar formation. nih.gov This leads to a reduction in ECM deposition, which may improve the long-term success of glaucoma filtration surgery. openophthalmologyjournal.com The anti-fibrotic activity of ROCK inhibitors suggests they could be a valuable therapeutic strategy to prevent or attenuate fibrotic processes in the eye. duke.eduelifesciences.org
Broader Biological Research Perspectives of Rho Kinase Inhibition
The Rho/Rho-kinase signaling pathway is a fundamental regulator of a wide array of cellular activities, making ROCK inhibitors a subject of extensive biological research beyond ophthalmology. nih.govresearchgate.net This pathway is integral to organizing the actin cytoskeleton and thereby influences cell shape, motility, proliferation, and gene expression. nih.govwikipedia.org
In the cardiovascular system, the Rho/ROCK pathway is implicated in the pathogenesis of various diseases. nih.gov It plays a significant role in vascular smooth muscle contraction, endothelial dysfunction, inflammation, and vascular remodeling. nih.govnih.gov Consequently, ROCK inhibitors have been studied for their therapeutic potential in conditions such as vasospasm, arteriosclerosis, systemic and pulmonary hypertension, and ischemia/reperfusion injury. nih.govnih.gov
Furthermore, ROCK signaling is involved in neuronal processes, including neurite outgrowth, and its inhibition has been explored as a potential strategy for axonal repair in central nervous system injuries and neurodegenerative diseases. nih.govpatsnap.com The diverse functions of the Rho/ROCK pathway underscore the broad therapeutic and research potential of inhibitors like sovesudil across multiple fields of medicine. nih.govsunderland.ac.uk
Theoretical Relevance in Neuroinflammation and Neurodegenerative Disease Models
Sovesudil (hydrochloride) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). While direct preclinical studies investigating Sovesudil in the context of neuroinflammation and neurodegenerative diseases are not extensively documented in publicly available literature, its theoretical relevance is strongly implied by the well-established role of the ROCK signaling pathway in these pathological processes. The extensive body of research on other ROCK inhibitors, such as Fasudil and Y-27632, in various preclinical models of neurological disorders provides a solid foundation for postulating the potential therapeutic applications of Sovesudil.
The ROCK pathway is a critical regulator of cellular functions that are central to the pathology of neurodegenerative disorders, including axonal degeneration, synaptic function, and glial cell activity. nih.gov In conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, the ROCK signaling pathway has been shown to be significantly involved. nih.gov Therefore, inhibition of this pathway is considered a promising therapeutic strategy. nih.gov
Preclinical studies with various ROCK inhibitors have demonstrated beneficial effects in models of neurodegenerative diseases. For instance, in animal models of Alzheimer's disease, ROCK inhibitors have been shown to reduce the production of amyloid-β (Aβ), a key pathological hallmark of the disease. nih.gov Furthermore, ROCK inhibition has been observed to decrease the hyperphosphorylation of tau protein, another critical factor in Alzheimer's pathology, and to ameliorate cognitive deficits in mouse models. mdpi.com The mechanisms underlying these effects are thought to involve the regulation of pathways that clear protein aggregates, such as autophagy. mdpi.com
Neuroinflammation, a common feature of many neurodegenerative diseases, is also modulated by the ROCK pathway. mdpi.comahajournals.org Microglia, the resident immune cells of the brain, play a central role in neuroinflammation, and their activation is influenced by ROCK signaling. ahajournals.org Studies have shown that ROCK inhibitors can suppress the inflammatory responses of microglia. ahajournals.org For example, the ROCK inhibitor fasudil has been found to decrease neuroinflammation induced by Aβ in rats and improve memory. mdpi.com
Given that Sovesudil is a potent ROCK inhibitor, it is theoretically plausible that it could exert similar neuroprotective and anti-inflammatory effects. nih.gov Its ability to inhibit ROCK1 and ROCK2 suggests that it could modulate the downstream signaling cascades implicated in neuronal damage and inflammation. However, it is crucial to emphasize that this is a theoretical extrapolation based on the known pharmacology of the ROCK inhibitor class. Future preclinical studies are necessary to specifically evaluate the efficacy of Sovesudil in established models of neuroinflammation and neurodegenerative diseases.
Table 1: Effects of ROCK Inhibitors in Preclinical Models of Neurodegenerative Diseases
| ROCK Inhibitor | Preclinical Model | Key Findings |
| Fasudil | 3xTg and Tau transgenic mice (Alzheimer's) | Decreased Aβ and tau levels. mdpi.com |
| Fasudil | APP/PS1 mice (Alzheimer's) | Lowered phosphorylated tau and ameliorated cognitive deficits. mdpi.com |
| Fasudil | Rat model of Aβ-induced neuroinflammation | Decreased neuroinflammation and improved memory. mdpi.com |
| Y-27632 | Hippocampal neurons | Increased dendritic protrusion and density. mdpi.com |
Potential Modulation of Vascular Tone in Cardiovascular Research (general ROCK inhibitor class)
The Rho/ROCK signaling pathway plays a pivotal role in the regulation of vascular tone, and as such, ROCK inhibitors as a class have been extensively studied in cardiovascular research for their potential to modulate vascular smooth muscle contraction and promote vasodilation. nih.govnih.gov Sovesudil, being a ROCK inhibitor, is expected to share these pharmacological properties.
The contraction of vascular smooth muscle cells (VSMCs) is a key determinant of vascular tone and blood pressure. The ROCK pathway is a central regulator of this process. nih.gov Activation of ROCK leads to the phosphorylation and inhibition of myosin light chain phosphatase (MLCP), which in turn increases the phosphorylation of the myosin light chain (MLC). nih.gov This increased phosphorylation sensitizes the contractile apparatus to calcium, leading to smooth muscle contraction. dovepress.com By inhibiting ROCK, compounds like Sovesudil can prevent the inhibition of MLCP, thereby promoting dephosphorylation of MLC and leading to vasodilation. nih.govnih.gov
Preclinical studies have consistently demonstrated the vasodilatory effects of various ROCK inhibitors in different vascular beds. nih.gov For instance, ROCK inhibitors have been shown to relax pre-contracted aortic tissues in ex-vivo experiments. nih.gov These effects are not limited to systemic circulation; ROCK inhibitors have also been investigated for their potential in treating conditions characterized by localized vasoconstriction, such as pulmonary hypertension. mdpi.com In animal models of pulmonary hypertension, ROCK inhibitors have demonstrated the ability to act as pulmonary artery vasodilators. mdpi.com
Beyond their direct effects on VSMCs, ROCK inhibitors can also influence vascular tone by modulating endothelial function. The ROCK pathway is implicated in processes that can lead to endothelial dysfunction, a condition characterized by impaired vasodilation. nih.gov Inhibition of ROCK has been shown to have beneficial effects on the endothelium. nih.gov
The potential for ROCK inhibitors to modulate vascular tone has significant implications for their therapeutic use in a range of cardiovascular diseases, including hypertension, coronary artery spasm, and pulmonary hypertension. nih.govnih.gov The vasodilatory properties of this class of drugs have been demonstrated in numerous preclinical models, providing a strong basis for their clinical investigation. nih.gov
Table 2: Role of the ROCK Pathway in Vascular Tone Regulation
| Cellular Process | Effect of ROCK Activation | Consequence of ROCK Inhibition |
| Vascular Smooth Muscle Contraction | Phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP), leading to increased Myosin Light Chain (MLC) phosphorylation and contraction. nih.gov | Prevents MLCP inhibition, leading to MLC dephosphorylation and vasodilation. nih.govnih.gov |
| Endothelial Function | Contributes to endothelial dysfunction. nih.gov | Potential to improve endothelial function and promote vasodilation. nih.gov |
Advanced Research Methodologies and Experimental Approaches
Biochemical and Enzymatic Assays
Sovesudil (B610928) (hydrochloride), also known as PHP-201, has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). medchemexpress.commedchemexpress.com Its inhibitory activity against the two isoforms, ROCK1 and ROCK2, has been quantified through in vitro enzymatic assays. These assays determined the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The research findings indicate that Sovesudil demonstrates high affinity for both ROCK isoforms, with a slightly greater potency towards ROCK2. The IC₅₀ values were determined to be 3.7 nM for ROCK1 and 2.3 nM for ROCK2. medchemexpress.commedchemexpress.comebiohippo.com This high potency places Sovesudil among the significant inhibitors developed for this class of enzymes. medchemexpress.commedchemexpress.com
Table 1: In Vitro Inhibitory Constants of Sovesudil Against ROCK Isoforms
| Enzyme | IC₅₀ (nM) |
|---|---|
| ROCK1 | 3.7 |
Kinetic analyses have been employed to elucidate the mechanism by which Sovesudil inhibits ROCK enzymes. Studies have confirmed that Sovesudil functions as an ATP-competitive inhibitor. medchemexpress.commedchemexpress.com This mechanism involves the inhibitor binding to the kinase's active site, specifically where adenosine (B11128) triphosphate (ATP) would normally bind. By occupying this site, Sovesudil prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade mediated by ROCK. This competitive binding model is a common mechanism for small molecule kinase inhibitors. medchemexpress.commedchemexpress.com
In Vitro Cellular Model Systems
Human trabecular meshwork (HTM) cells are a critical in vitro model for studying the regulation of aqueous humor outflow and the pathology of glaucoma. The contractility and cytoskeletal organization of HTM cells contribute to outflow resistance. Research utilizing primary and immortalized HTM cell cultures has shown that Sovesudil can induce changes in cellular behavior. medchemexpress.commedchemexpress.com
In these model systems, exposure to Sovesudil leads to alterations in cell morphology, including cell body retraction and disruption of actin stress fibers. medchemexpress.commedchemexpress.comresearchgate.net By inhibiting ROCK, Sovesudil affects the actin cytoskeleton, which is a key target of ROCK signaling in these cells. researchgate.net The study of these effects in HTM cell cultures is crucial for understanding the compound's mechanism for potentially modulating intraocular pressure. medchemexpress.commedchemexpress.com
Retinal ganglion cells (RGCs) are the neurons that transmit visual information from the retina to the brain; their progressive loss is a hallmark of glaucomatous optic neuropathy. nih.gov In vitro models, such as primary RGC cultures isolated from animal models and immortalized cell lines like RGC-5, are standard tools for investigating mechanisms of RGC death and for screening potential neuroprotective compounds. arvojournals.orgarvojournals.org These models allow researchers to study apoptosis and cell survival pathways under various stress conditions, such as neurotrophin deprivation or oxidative stress. arvojournals.orgarvojournals.org
While ROCK inhibitors as a class have been investigated for direct neuroprotective effects on RGCs in such culture systems, specific experimental data detailing the direct neuroprotective efficacy of Sovesudil on cultured retinal ganglion cells is not extensively detailed in the available literature. mdpi.com Studies on other ROCK inhibitors have shown the potential to enhance RGC survival, suggesting a promising area for future investigation with Sovesudil. nih.govspringermedizin.de
Human corneal endothelial cells (HCECs) are essential for maintaining corneal transparency, but they have a limited proliferative capacity in vivo. nih.gov The loss or dysfunction of these cells can lead to corneal failure. mdpi.comnih.gov In vitro culture models of HCECs are vital for studying cellular regeneration, proliferation, and adhesion.
Research has demonstrated that Sovesudil has a significant impact on cultured HCECs. nih.govmdpi.com In these studies, HCECs were treated with Sovesudil and compared to controls and cells treated with the established ROCK inhibitor Y-27632. mdpi.comnih.gov The results showed that Sovesudil enhanced cell proliferation, migration, and adhesion. nih.govmdpi.com Specifically, treatment with Sovesudil led to a higher cell proliferation rate and an increased number of Ki67-positive cells, a marker for active cell division. mdpi.comnih.gov Furthermore, wound healing and cell adhesion assays revealed that Sovesudil-treated cells exhibited faster migration and improved adhesion. nih.govmdpi.com These findings suggest that Sovesudil can promote the regeneration of HCECs in vitro, with effects that were found to be equal or superior to the positive control, Y-27632. nih.govmdpi.com
Table 2: Observed Effects of Sovesudil on Human Corneal Endothelial Cells In Vitro
| Cellular Process | Finding |
|---|---|
| Proliferation | Increased cell viability and proliferation rate. mdpi.comnih.gov |
| Migration | Faster wound healing in scratch assays. nih.govmdpi.com |
| Adhesion | Enhanced cell adhesion. nih.govmdpi.com |
| Cytoskeleton | Rearrangement of F-actin to cell borders. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Sovesudil (hydrochloride) |
| Y-27632 |
| PHP-0961 |
Quantitative Assays for Cell Viability, Proliferation (e.g., Ki67 expression), Migration, and Adhesion
The cellular effects of Sovesudil have been extensively studied using a variety of quantitative in vitro assays on cultured human corneal endothelial cells (hCEnCs). These assays provide critical data on the compound's influence on fundamental cellular processes essential for tissue regeneration and wound healing. mdpi.comnih.gov
Cell Viability and Proliferation: The impact of Sovesudil on cell health and growth is a key area of investigation. Studies have shown that treatment with Sovesudil leads to higher cell viability and an increased cell proliferation rate compared to control groups. nih.gov A lactate (B86563) dehydrogenase (LDH) cytotoxicity assay, which measures membrane damage, indicated no cytotoxic effects from the compound. mdpi.comnih.gov
To specifically quantify cell division, expression of the protein Ki67, a well-established marker of cellular proliferation, is assessed. wikipedia.org The number of Ki67-positive hCEnCs was found to be significantly higher in cells treated with Sovesudil, confirming its pro-proliferative effect. nih.govnih.gov
Cell Migration: The ability of cells to move into a wounded area is crucial for repair. This is typically measured using a wound healing or scratch assay. In these experiments, a gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored. Assays demonstrated that hCEnCs treated with Sovesudil exhibited faster migration and wound closure compared to untreated cells. mdpi.comnih.gov
Cell Adhesion: Cell-to-cell and cell-to-matrix adhesion are vital for maintaining the integrity of the corneal endothelial monolayer. Quantitative cell adhesion assays revealed that Sovesudil enhances the adhesion of hCEnCs. nih.gov When compared to a control group, cell adhesion was higher in the Sovesudil-treated groups at both 2-hour and 6-hour time points. nih.gov Mechanistically, this was accompanied by a rearrangement of the F-actin cytoskeleton to the cell borders and a characteristic clumping of β-catenin, a protein involved in cell adhesion, in the treated cells. nih.gov
| Assay | Parameter Measured | Observed Effect of Sovesudil | Reference |
|---|---|---|---|
| Cell Viability Assay | Metabolic activity of living cells | Increased cell viability | nih.gov |
| LDH Cytotoxicity Assay | Cell membrane damage | No difference from control (non-cytotoxic) | mdpi.comnih.gov |
| Cell Proliferation Assay | Rate of cell division | Increased proliferation rate | nih.gov |
| Ki67 Immunostaining | Percentage of actively dividing cells | Higher number of Ki67-positive cells | nih.govnih.gov |
| Wound Healing (Scratch) Assay | Rate of collective cell migration | Faster migration and wound closure | mdpi.comnih.gov |
| Cell Adhesion Assay | Strength and rate of cell attachment | Increased cell adhesion | nih.gov |
Ex Vivo Tissue and Organ Culture Models
To bridge the gap between in vitro cell culture and in vivo animal models, ex vivo organ culture systems are employed. The porcine cornea is frequently used because its anatomical and physiological characteristics are similar to the human cornea. mdpi.comnih.gov In these models, a mechanical wound is intentionally created on the endothelial side of an excised porcine cornea. mdpi.com The cornea is then cultured in a specialized medium containing Sovesudil or a control substance.
This experimental setup allows for the direct observation of the wound healing process in a three-dimensional tissue environment. Studies utilizing this model have confirmed the beneficial effects of Sovesudil that were observed in vitro. mdpi.comnih.gov Corneas treated with Sovesudil demonstrated significantly enhanced wound healing compared to controls. mdpi.comnih.gov Furthermore, live/dead cell assays performed on these ex vivo tissues showed a higher number of viable endothelial cells in the Sovesudil-treated corneas, supporting its regenerative capacity. nih.gov
Ocular tissue explant models, such as the porcine cornea system, are invaluable for conducting detailed mechanistic studies. By preserving the complex architecture of the tissue, these models allow researchers to investigate how Sovesudil modulates cellular interactions and signaling pathways in a more physiologically relevant context. mdpi.com
Following treatment in the wound healing model, porcine corneal tissues have been subjected to immunofluorescence staining to analyze the expression and localization of key proteins. nih.gov This research has provided insight into Sovesudil's mechanism of action. For instance, treatment with Sovesudil resulted in the clustering of β-catenin at the cell membrane and a reduction in the expression of N-cadherin and integrin-β1. mdpi.comnih.gov These changes in cell adhesion molecules are consistent with the promotion of a stable, functional endothelial monolayer and enhanced tissue regeneration. mdpi.comnih.gov The model also showed an increase in SOX2-positive cells, suggesting a role in maintaining a progenitor cell population for repair. mdpi.comnih.gov
In Vivo Animal Models for Pharmacological Activity and Mechanistic Insights
In vivo animal models are essential for evaluating the pharmacological activity, particularly the intraocular pressure (IOP)-lowering effects, of compounds like Sovesudil. Rabbits and non-human primates, such as cynomolgus monkeys, are the most commonly used species due to the anatomical similarities of their eyes to human eyes. nih.govnih.govresearchgate.net
These models can be categorized as either normotensive or hypertensive.
Normotensive Models: In these animals, the baseline IOP is within a normal physiological range. nih.govnih.gov They are used to determine a compound's ability to lower normal IOP. Clinical studies in humans with normal-tension glaucoma (baseline IOP ≤ 21 mmHg) have shown that Sovesudil produces a statistically significant IOP-lowering effect compared to a placebo. nih.gov
Experimentally Induced Hypertensive Models: Ocular hypertension (elevated IOP) is induced through various methods, such as laser photocoagulation of the trabecular meshwork, intracameral injection of microbeads, or water-loading, to mimic glaucomatous conditions. nih.govnih.goviris-pharma.comarvojournals.org These models are critical for assessing a drug's efficacy in the primary target condition of glaucoma and ocular hypertension. ozmosi.com The primary endpoint in these studies is the measurement of IOP over time using tonometry. iris-pharma.com
| Animal Model | Condition | Purpose | Key Measurement | Reference |
|---|---|---|---|---|
| Rabbit | Normotensive | Assess IOP reduction from baseline | Intraocular Pressure (IOP) | nih.govnih.gov |
| Rabbit | Water Loading-Induced Hypertension | Evaluate efficacy in an acute hypertensive state | Intraocular Pressure (IOP) | nih.gov |
| Monkey (Cynomolgus) | Normotensive | Assess IOP reduction in a primate model | Intraocular Pressure (IOP) | nih.gov |
| Monkey (Cynomolgus) | Laser-Induced Hypertension | Evaluate efficacy in a chronic hypertensive state | Intraocular Pressure (IOP) | nih.govnih.gov |
Beyond lowering IOP, there is significant interest in the potential neuroprotective effects of Rho kinase (ROCK) inhibitors like Sovesudil. Animal models of optic nerve injury and degeneration are used to investigate whether these compounds can directly protect retinal ganglion cells (RGCs) and their axons, which are progressively lost in glaucoma. arvojournals.orgnih.gov
Commonly used models include:
Optic Nerve Crush (ONC): This model involves a direct, calibrated mechanical injury to the optic nerve, inducing RGC death and axonal degeneration independent of IOP. nih.govnih.gov It is used to study mechanisms of neurodegeneration and test potential neuroprotective and regenerative therapies. nih.govresearchgate.net
Experimental Glaucoma Models: Ocular hypertension is induced (e.g., via microbead injection) to mimic the chronic optic nerve degeneration seen in glaucoma. arvojournals.orgarvojournals.org These models allow for the study of both IOP-dependent and potentially IOP-independent neuroprotective effects.
Genetic Models: Specific mouse strains, such as the excitatory amino acid carrier 1 (EAAC1) knockout mouse, have been developed as models of normal-tension glaucoma, where optic nerve degeneration occurs without elevated IOP. arvojournals.orgnih.gov
Studies on other ROCK inhibitors in these models have provided crucial mechanistic insights. For example, the ROCK inhibitor ripasudil (B1663664) has been shown to ameliorate RGC death, reduce axon loss, and promote axon regeneration following optic nerve injury. nih.govarvojournals.org The mechanisms involve the suppression of cell death signaling pathways (e.g., p38 MAPK) and the modulation of proteins involved in cytoskeletal dynamics. nih.govarvojournals.org These models are therefore critical for exploring the full therapeutic potential of Sovesudil in protecting against glaucomatous optic neuropathy.
Animal Models for Corneal Disorders and Wound Healing
Preclinical evaluation of Sovesudil's therapeutic potential in corneal applications has utilized ex vivo animal models to simulate corneal disorders and assess wound healing efficacy. A prominent model employed in these investigations is the porcine cornea organ culture system. This model is advantageous as it closely mimics the in vivo environment of the human cornea, providing a valuable platform for studying cellular behavior and the effects of pharmacological agents on tissue repair. nih.gov
In studies investigating Sovesudil, porcine corneas are subjected to mechanical wounding to create a standardized defect in the corneal endothelium. nih.govnih.gov These wounded corneas are then cultured in the presence of Sovesudil, allowing researchers to observe and quantify the process of wound closure over time. mdpi.com Key parameters evaluated in this model include the rate of cell migration, cell proliferation, and the expression of proteins crucial for cell adhesion and tissue regeneration. nih.govnih.gov
For instance, Alizarin Red S staining is used to visualize the denuded area of the endothelium and track the progression of wound healing. mdpi.com Furthermore, immunofluorescence staining for specific markers provides insights into the cellular mechanisms at play. Markers such as SOX2 are used to identify proliferating cells, while others like β-catenin and ZO-1 help in assessing the integrity of cell-cell junctions, which is critical for the barrier function of the corneal endothelium. nih.govnih.gov Live/dead cell assays are also performed to ensure that the observed regenerative effects are not confounded by cytotoxicity. nih.gov This porcine ex vivo model has been instrumental in demonstrating the pro-regenerative capabilities of Sovesudil on corneal endothelial cells. mdpi.comresearchgate.net
Comparative Preclinical Evaluations with Other Rho Kinase Inhibitors (e.g., Y-27632, PHP-0961, Netarsudil (B609535), Ripasudil)
Comparative preclinical studies are essential to benchmark the efficacy of a new therapeutic agent against existing compounds. Sovesudil has been evaluated alongside other Rho kinase (ROCK) inhibitors in preclinical models of corneal endothelial wound healing. A key study compared the effects of Sovesudil with Y-27632, a widely used research-grade ROCK inhibitor, and another novel inhibitor, PHP-0961. nih.gov
Using the porcine cornea ex vivo wound healing model, the regenerative capacities of these compounds on human corneal endothelial cells (hCEnCs) were assessed. The findings from these comparative evaluations consistently demonstrated that Sovesudil was either equally effective or superior to the positive control, Y-27632, in promoting corneal endothelial regeneration. nih.govmdpi.com Specifically, cells treated with Sovesudil exhibited faster migration, enhanced wound healing, and improved cell adhesion. nih.gov
The study highlighted that the effects of Sovesudil and PHP-0961 on the proliferation and adhesion of hCEnCs were comparable or better than those observed with Y-27632. nih.gov This suggests a potent and potentially more refined therapeutic profile for Sovesudil in the context of corneal repair. While direct preclinical comparative data between Sovesudil and commercially available ophthalmic ROCK inhibitors like Netarsudil and Ripasudil are not extensively detailed in the reviewed literature, the favorable comparison with Y-27632 positions Sovesudil as a promising candidate for further development. nih.govmdpi.com
| Parameter | Sovesudil | PHP-0961 | Y-27632 (Control) | Reference |
|---|---|---|---|---|
| Cell Migration | Faster | Faster | Increased | nih.gov |
| Wound Healing | Faster | Faster | Increased | nih.govmdpi.com |
| Cell Adhesion | Enhanced | Enhanced | Enhanced | nih.gov |
| Cell Proliferation (SOX2+ cells) | Higher | Higher | Higher | nih.govmdpi.com |
| Overall Efficacy Comparison | Equal or Superior to Y-27632 | Positive Control | nih.gov |
Computational and Structural Biology Approaches
Structure-Activity Relationship (SAR) Investigations
While specific, in-depth structure-activity relationship (SAR) studies exclusively focused on Sovesudil are not widely available in peer-reviewed literature, general principles of SAR for Rho kinase inhibitors provide a framework for understanding its design. Sovesudil (also known as PHP-201) is a potent, ATP-competitive inhibitor of both ROCK-I and ROCK-II isoforms, with IC50 values of 3.7 nM and 2.3 nM, respectively. medchemexpress.comnewdrugapprovals.org This high potency is a result of specific structural features that optimize its interaction with the ATP-binding pocket of the kinase. tohoku.ac.jp
The design of Sovesudil incorporates a strategy to create a "soft drug," where the molecule is developed to have a high affinity for its target (ROCK) but is also designed to degrade rapidly into a predictable and non-toxic metabolite upon entering systemic circulation. mdpi.com This approach aims to reduce systemic side effects, a limitation observed with other ROCK inhibitors. mdpi.com The chemical structure of Sovesudil is a result of optimizing the isoquinoline (B145761) core, a common scaffold in many ROCK inhibitors, to enhance potency and selectivity. nih.gov SAR studies on similar classes of compounds have shown that modifications to different positions on the isoquinoline ring can significantly impact inhibitory activity and pharmacokinetic properties. nih.govnih.gov
Molecular Docking and Rational Drug Design Strategies
The development of Sovesudil is rooted in rational drug design strategies aimed at creating a highly effective and locally acting ROCK inhibitor. Molecular docking and other computational modeling techniques are instrumental in this process, allowing for the visualization of how inhibitor candidates bind to the active site of the ROCK enzyme. nih.govnih.gov These methods help in predicting the binding affinity and orientation of a molecule within the ATP-binding pocket of the kinase, guiding the synthesis of compounds with improved potency and selectivity. nih.govmpu.edu.mo
Future Directions and Translational Research Potential
Exploration of Isoform-Selective Rho Kinase Inhibition Strategies
The Rho kinase family consists of two primary isoforms, ROCK1 and ROCK2. These isoforms share a high degree of homology, particularly within their kinase domains (92% similarity), making the development of isoform-selective inhibitors a significant chemical challenge. nih.gov Sovesudil (B610928) is a potent inhibitor of both ROCK1 and ROCK2, with IC50 values of 3.7 nM and 2.3 nM, respectively. medchemexpress.com
Despite their structural similarity, ROCK1 and ROCK2 exhibit distinct tissue expression patterns and have unique, non-redundant cellular functions. nih.gov For instance, ROCK1 expression is prominent in the lungs, liver, and kidneys, whereas ROCK2 is more highly expressed in the brain and heart. nih.gov Functionally, studies have shown that ROCK1 is involved in destabilizing the actin cytoskeleton, while ROCK2 plays a role in its stabilization. mdpi.com In vascular smooth muscle cells, only ROCK2 directly interacts with and phosphorylates Myosin Phosphatase Target Subunit 1 (MYPT1). nih.gov
This functional divergence suggests that isoform-selective inhibition could offer significant therapeutic advantages, potentially maximizing efficacy while minimizing mechanism-based side effects. Future research strategies will likely focus on:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of ROCK1 and ROCK2 to identify subtle differences in the ATP-binding pocket or allosteric sites that can be exploited for selective inhibitor development.
Screening of Diverse Chemical Libraries: Employing high-throughput screening of novel chemical entities, such as indazole-based compounds which have shown high selectivity for ROCK isoforms, to identify new selective pharmacophores. mdpi.com
Functional Genomic Approaches: Using techniques like RNA interference (RNAi) to dissect the specific contributions of ROCK1 and ROCK2 in various disease models, thereby informing which isoform to target. mdpi.com
Table 1: Comparison of ROCK1 and ROCK2 Isoforms
| Feature | ROCK1 | ROCK2 |
|---|---|---|
| Alternate Names | ROKβ, p160ROCK | ROKα |
| Kinase Domain Homology | 92% with ROCK2 | 92% with ROCK1 |
| Prominent Expression | Lung, Liver, Spleen, Kidney | Brain, Heart |
| Key Cellular Role | Destabilization of actin cytoskeleton | Stabilization of actin cytoskeleton |
| Interaction with MYPT1 | Indirect modulation | Direct binding and phosphorylation |
Development of Novel Sovesudil Analogues with Optimized Pharmacological Profiles
Sovesudil was engineered as a "soft drug," incorporating a carboxylic ester moiety that renders it susceptible to rapid metabolic inactivation by esterases in vivo. guidetopharmacology.orgresearchgate.net This design principle is a key feature, intended to confine its pharmacological activity to the site of administration and reduce the likelihood of systemic side effects.
Building on this foundation, the development of novel sovesudil analogues represents a promising avenue for future research. The primary goals of such medicinal chemistry efforts would be to optimize its pharmacological profile further. Key areas of focus include:
Enhancing Target Affinity and Selectivity: Modifying the core sovesudil structure to improve its binding affinity for ROCK isoforms over other related kinases, thereby reducing the potential for off-target effects.
Modulating Metabolic Stability: Fine-tuning the rate of esterase-mediated hydrolysis to control the duration of action. This could involve creating analogues that are either more rapidly inactivated for indications requiring short-term action or more resistant to degradation for sustained activity.
Improving Physicochemical Properties: Synthesizing analogues with altered solubility, permeability, and other physicochemical characteristics to enhance tissue penetration and bioavailability at the target site. The development of analogues of other ROCK inhibitors, such as HA-1077, has successfully yielded compounds with greater specificity and improved clinical applicability. researchgate.net
Advanced Mechanistic Elucidation of Potential Off-Target Interactions
As an ATP-competitive inhibitor, sovesudil binds to the ATP-binding pocket of ROCK. medchemexpress.com This binding site is highly conserved across the human kinome, creating a potential for sovesudil to interact with other kinases, leading to off-target effects. researchgate.net While sovesudil is a potent ROCK inhibitor, a comprehensive understanding of its selectivity profile is crucial for predicting its full biological effects.
Future research in this area will require advanced, systematic approaches to identify and characterize any potential off-target interactions. A critical step is to perform extensive kinase profiling, screening sovesudil against a large, representative panel of human protein kinases (e.g., >200 kinases) at various concentrations. mdpi.com This would provide a quantitative measure of its selectivity and identify any unintended targets.
Further mechanistic studies could involve:
Cell-Based Functional Assays: For any identified off-target kinases, cell-based assays would be necessary to determine if the interaction translates into a functional effect (inhibition or activation) within a cellular context.
Proteomic and Phosphoproteomic Analyses: Using mass spectrometry-based techniques to analyze global changes in protein phosphorylation in cells or tissues treated with sovesudil. This unbiased approach can reveal unexpected effects on signaling pathways, downstream of both the intended ROCK target and any potential off-targets.
Investigation of Synergistic Effects with Other Research Agents in Preclinical Models
The therapeutic potential of ROCK inhibition extends to a wide range of conditions, including cardiovascular disease, neurodegeneration, and cancer. wikipedia.orgpatsnap.com This broad applicability provides a strong rationale for investigating sovesudil in combination with other research agents to achieve synergistic or additive effects.
In preclinical cancer models, for example, the ROCK inhibitor Fasudil (B1672074) has been shown to improve the efficacy of chemotherapy by reducing metastatic spread. researchgate.net Similar investigations with sovesudil could be conducted in relevant cancer models.
Within its primary area of investigation for glaucoma, combining sovesudil with agents that lower intraocular pressure (IOP) through different mechanisms is a logical next step. researchgate.net Preclinical ophthalmic models can be used to explore synergies with compounds such as:
Prostaglandin Analogues: Which increase uveoscleral outflow.
Beta-Blockers: Which reduce aqueous humor production.
Carbonic Anhydrase Inhibitors: Which also decrease aqueous humor production.
These preclinical studies would utilize established animal models of ocular hypertension and glaucoma to assess whether combination therapy can produce a greater and more sustained reduction in IOP than monotherapy, potentially allowing for lower concentrations of each agent to be used. nih.gov
Discovery and Validation of Translational Biomarkers for Mechanistic Studies
Translational biomarkers are objectively measured characteristics that serve as indicators of a biological process, pathogenic process, or pharmacological response to a therapeutic intervention. criver.comeuropeanpharmaceuticalreview.com The discovery and validation of such biomarkers for sovesudil are essential for bridging the gap between preclinical research and clinical application.
These biomarkers can provide crucial insights into the drug's mechanism of action and target engagement in vivo. For sovesudil, biomarker strategies can be categorized as follows:
Target Engagement Biomarkers: These biomarkers provide direct evidence that sovesudil is interacting with its ROCK target. A key approach would be to measure the phosphorylation status of direct ROCK substrates, such as MYPT1 or other downstream effectors of the ROCK signaling pathway. nih.gov A reduction in the phosphorylation of these substrates in relevant tissues following sovesudil administration would serve as a robust indicator of target engagement.
Pharmacodynamic Biomarkers: These reflect the downstream biological effects of ROCK inhibition. In ophthalmology research, intraocular pressure (IOP) is a critical pharmacodynamic biomarker. researchgate.netnih.gov Other potential biomarkers could include changes in cell morphology in the trabecular meshwork or measurements of aqueous humor outflow facility in preclinical models.
Disease-Related Biomarkers: In various disease models, sovesudil's effect on relevant biomarkers could be monitored. This might include measuring levels of inflammatory cytokines, chemokines, or fibrosis markers in tissue or biofluids. criver.com
The validation process for these biomarkers would involve developing and standardizing robust and reproducible assays, such as immunoassays (ELISA) or liquid chromatography-mass spectrometry (LC-MS), and demonstrating their correlation with sovesudil administration and functional outcomes in both preclinical models and subsequent human clinical trials. altasciences.comlabcorp.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Sovesudil (hydrochloride) |
| Fasudil (HA-1077) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
